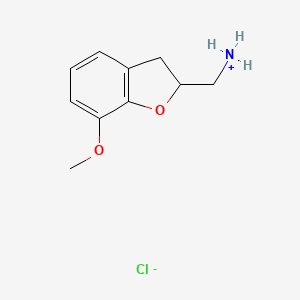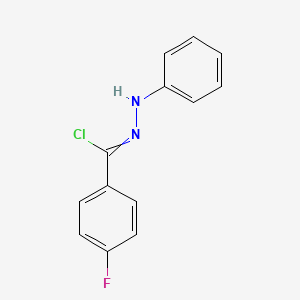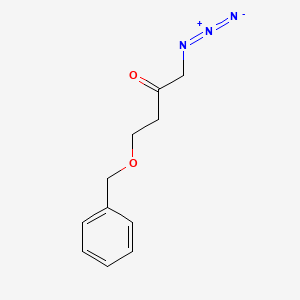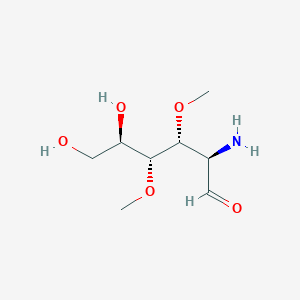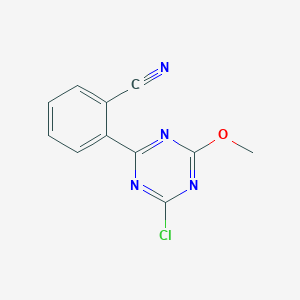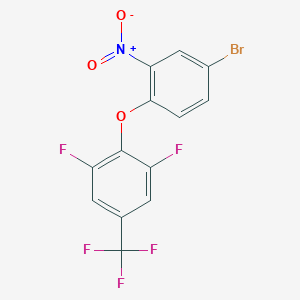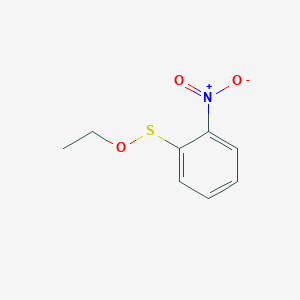
FFA-1 Meta Isomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FFA-1 Meta Isomer, also known by its chemical name with the CAS number 343255-26-5, is a compound with the molecular formula C15H19ClO3 and a molecular weight of 282.763 g/mol . This compound is a regioisomer, meaning it has the same molecular formula as other isomers but differs in the arrangement of atoms within the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The exact synthetic route can vary, but common methods include electrophilic aromatic substitution reactions, where substituents are added to the aromatic ring under controlled conditions .
Industrial Production Methods
Industrial production of FFA-1 Meta Isomer often involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. This ensures high yield and purity of the final product. The process may include steps such as distillation, crystallization, and chromatography to purify the compound .
化学反応の分析
Types of Reactions
FFA-1 Meta Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic ring are replaced with other groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted aromatic compounds .
科学的研究の応用
FFA-1 Meta Isomer has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
作用機序
The mechanism of action of FFA-1 Meta Isomer involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
FFA-1 Ortho Isomer: Differing in the position of substituents on the aromatic ring.
FFA-1 Para Isomer: Another regioisomer with different substitution patterns.
Other Aromatic Compounds: Compounds with similar functional groups but different core structures
Uniqueness
FFA-1 Meta Isomer is unique due to its specific substitution pattern, which can result in distinct chemical and physical properties compared to its ortho and para counterparts.
特性
CAS番号 |
343255-26-5 |
|---|---|
分子式 |
C15H19ClO3 |
分子量 |
282.76 g/mol |
IUPAC名 |
methyl 2-[3-(4-chlorobutanoyl)phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C15H19ClO3/c1-15(2,14(18)19-3)12-7-4-6-11(10-12)13(17)8-5-9-16/h4,6-7,10H,5,8-9H2,1-3H3 |
InChIキー |
HVNNOMOMOKBPDS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC(=C1)C(=O)CCCCl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



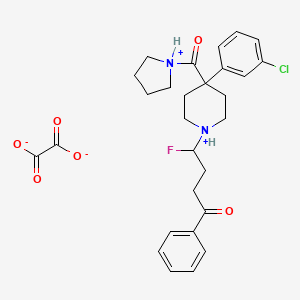
![1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)
